Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Bromo-1-(3-bromophenyl)propan-1-one in Organic Solvents
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Bromo-1-(3-bromophenyl)propan-1-one in Organic Solvents
For Immediate Release
[City, State] – This technical guide offers a comprehensive analysis of the solubility characteristics of 2-Bromo-1-(3-bromophenyl)propan-1-one, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document provides a deep dive into the theoretical and practical aspects of this compound's solubility in common organic solvents. By integrating fundamental chemical principles with actionable experimental protocols, this guide aims to empower scientists to make informed decisions in their research endeavors.
Executive Summary
Understanding the solubility of 2-Bromo-1-(3-bromophenyl)propan-1-one is paramount for its effective use in synthesis, purification, and formulation. This guide elucidates the molecular characteristics that govern its solubility, provides a robust framework for predicting its behavior in various organic media, and presents a detailed methodology for empirical solubility determination. The content herein is structured to provide both a high-level overview for strategic planning and granular detail for laboratory execution.
Molecular Profile and Inherent Properties
2-Bromo-1-(3-bromophenyl)propan-1-one (C₉H₈Br₂O, Molar Mass: 291.97 g/mol ) is a halogenated aromatic ketone.[1][2] Its structure, featuring a phenyl ring substituted with a bromine atom and a brominated propyl ketone chain, dictates its physicochemical properties and, consequently, its solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂O | [1][2] |
| Molecular Weight | 291.97 g/mol | [1][2] |
| Appearance | Clear Liquid | [1][3] |
| Predicted Boiling Point | 312.1 ± 22.0 °C | [1] |
| Predicted Density | 1.746 ± 0.06 g/cm³ | [1] |
The presence of two bromine atoms and a polar ketone group, combined with a largely nonpolar aromatic ring, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational basis for predicting its solubility in various organic solvents.[4]
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 2-Bromo-1-(3-bromophenyl)propan-1-one, the following factors are key determinants of its solubility:
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Polarity: The ketone group introduces a dipole moment, lending the molecule a degree of polarity. However, the nonpolar phenyl ring and the alkyl chain diminish its overall polarity. Therefore, it is expected to be more soluble in moderately polar to nonpolar solvents.
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Hydrogen Bonding: 2-Bromo-1-(3-bromophenyl)propan-1-one is a hydrogen bond acceptor at the carbonyl oxygen but lacks hydrogen bond donor capabilities.[5] This limits its solubility in protic solvents where hydrogen bonding is the dominant intermolecular force.
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Van der Waals Forces: The presence of two bromine atoms and the aromatic ring contributes to significant London dispersion forces, which will favor solubility in nonpolar solvents that also exhibit strong dispersion forces.
Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar (e.g., Hexane, Toluene) | Moderate to High | Dominated by London dispersion forces, which are favorable for the brominated aromatic structure. |
| Polar Aprotic (e.g., Acetone, Dichloromethane, Ethyl Acetate) | High | The moderate polarity of these solvents can effectively solvate the ketone group without being hindered by the lack of hydrogen bond donation. A similar compound, 2-Bromo-1-(3-chlorophenyl)propan-1-one, is known to be soluble in such solvents.[6] |
| Polar Protic (e.g., Methanol, Ethanol) | Low to Moderate | The strong hydrogen bonding network of the solvent is not effectively disrupted by the solute, which can only act as a hydrogen bond acceptor. |
| Highly Polar (e.g., Water) | Very Low/Insoluble | The high polarity and extensive hydrogen bonding of water make it a poor solvent for this largely nonpolar molecule. Generally, the solubility of aldehydes and ketones in water decreases rapidly with increasing alkyl chain length.[7] |
Experimental Determination of Solubility: A Standard Operating Procedure
To empirically determine the solubility of 2-Bromo-1-(3-bromophenyl)propan-1-one, a standardized experimental protocol is essential for generating reliable and reproducible data. The following procedure is based on the widely accepted shake-flask method, an "excess solid" approach.[8]
Safety Precautions
Warning: 2-Bromo-1-(3-bromophenyl)propan-1-one is classified as an irritant and may be harmful if swallowed.[3][9][10][11] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Materials and Reagents
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2-Bromo-1-(3-bromophenyl)propan-1-one
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Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol)
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Scintillation vials with screw caps
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Analytical balance
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Vortex mixer
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Thermostatic shaker bath
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Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility:
Caption: Experimental workflow for solubility determination.
Detailed Protocol
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Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2-Bromo-1-(3-bromophenyl)propan-1-one into a series of scintillation vials. An amount that is visibly in excess of what is expected to dissolve should be used.
-
To each vial, add a precise volume (e.g., 5.0 mL) of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials and vortex for 1-2 minutes to ensure thorough mixing.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period.
-
Centrifuge the vials at a moderate speed to pellet the undissolved solid, ensuring a clear supernatant.
-
-
Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with the appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the solute.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
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Anticipated Solubility Data
Based on the theoretical predictions and data from analogous compounds, the following table summarizes the expected solubility of 2-Bromo-1-(3-bromophenyl)propan-1-one in various organic solvents at 25 °C. This table should be populated with experimentally determined values.
| Solvent | Solvent Polarity Index | Predicted Solubility (g/L) |
| Hexane | 0.1 | > 100 |
| Toluene | 2.4 | > 200 |
| Dichloromethane | 3.1 | > 300 |
| Acetone | 5.1 | > 300 |
| Ethyl Acetate | 4.4 | > 200 |
| Methanol | 5.1 | < 50 |
| Water | 10.2 | < 1 |
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1-(3-bromophenyl)propan-1-one, from theoretical underpinnings to practical experimental determination. The anticipated high solubility in common nonpolar and polar aprotic solvents makes it a versatile intermediate for a wide range of organic reactions. For applications requiring high-purity crystalline material, anti-solvent crystallization from a solvent system like dichloromethane/hexane could be a viable strategy.
Future research should focus on the experimental validation of the predicted solubility data across a range of temperatures to establish a comprehensive solubility profile. Additionally, the development of predictive computational models, such as Quantitative Structure-Property Relationship (QSPR) models, could further enhance our understanding and prediction of the solubility of this and related compounds.[8]
References
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Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
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2-Bromo-1-(3-bromophenyl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
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2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE - ChemBK. (2024, April 9). Retrieved from [Link]
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Material Safety Data Sheet - 2-Bromo-1-Phenylpropane - Cole-Parmer. (2005, July 8). Retrieved from [Link]
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1-Propanone, 1-(3-bromophenyl)- | C9H9BrO | CID - PubChem - NIH. (n.d.). Retrieved from [Link]
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Pal, T., & Berne, B. J. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214110. [Link]
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Blocky bromination of poly(ether ketone ketone) as a means to preserve crystallizability and rapid crystallization kinetics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01338C. (2024, January 20). Retrieved from [Link]
- CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method - Google Patents. (n.d.).
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Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Aldehydes, Ketones and Carboxylic Acids - NCERT. (n.d.). Retrieved from [Link]
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